molecular formula C5H7NO2S B129941 (4R)-4-Acetylthiazolidine-2-one CAS No. 143397-35-7

(4R)-4-Acetylthiazolidine-2-one

Cat. No. B129941
CAS RN: 143397-35-7
M. Wt: 145.18 g/mol
InChI Key: IQEYMJPFHFVCBW-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-Acetylthiazolidine-2-one, also known as Acetamide Thiazolidine-2-one, is a heterocyclic organic compound with a thiazolidine ring structure. It is a chiral molecule that exists in two enantiomeric forms, (4R)- and (4S)-4-acetylthiazolidine-2-one. The compound has been widely studied for its potential applications in various fields including pharmaceuticals, agriculture, and material science.

Mechanism of Action

The mechanism of action of (4R)-4-Acetylthiazolidine-2-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cell proliferation, and cell death. It may also modulate the expression of certain genes involved in these processes.
Biochemical and physiological effects:
Studies have shown that (4R)-4-Acetylthiazolidine-2-one has a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and modulate the activity of certain enzymes involved in glucose metabolism. It has also been shown to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

(4R)-4-Acetylthiazolidine-2-one has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It is also stable under a wide range of conditions and can be stored for long periods without degradation. However, the compound has some limitations. It is relatively insoluble in water and may require the use of organic solvents for certain experiments. It is also relatively expensive compared to other compounds used in research.

Future Directions

There are several potential future directions for research on (4R)-4-Acetylthiazolidine-2-one. One area of interest is the development of new drugs based on the compound. Studies have shown that (4R)-4-Acetylthiazolidine-2-one has potential as a treatment for various diseases, and further research may lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the study of the compound's mechanism of action. Further research may help to elucidate the molecular pathways involved in the compound's various biological effects. Finally, there is potential for the use of (4R)-4-Acetylthiazolidine-2-one in the development of new materials. The compound has been shown to have potential as a precursor for the synthesis of various polymers and other materials. Further research may lead to the development of new materials with unique properties and applications.

Synthesis Methods

The synthesis of (4R)-4-Acetylthiazolidine-2-one can be achieved through various methods. One of the most commonly used methods is the reaction between L-cysteine and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This method yields (4R)-4-acetylthiazolidine-2-one as a single enantiomer. Other methods involve the use of different starting materials and catalysts, such as sodium borohydride and acetic acid.

Scientific Research Applications

The compound has been extensively researched for its potential applications in the pharmaceutical industry. Studies have shown that (4R)-4-Acetylthiazolidine-2-one exhibits anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Additionally, the compound has been studied for its potential use in the treatment of diabetes and obesity.

properties

CAS RN

143397-35-7

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

(4R)-4-acetyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1

InChI Key

IQEYMJPFHFVCBW-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)[C@@H]1CSC(=O)N1

SMILES

CC(=O)C1CSC(=O)N1

Canonical SMILES

CC(=O)C1CSC(=O)N1

synonyms

2-Thiazolidinone, 4-acetyl-, (R)- (9CI)

Origin of Product

United States

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